N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl)
Brand Name: Vulcanchem
CAS No.: 2231246-86-7
VCID: VC11691544
InChI: InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4+;/m1./s1
SMILES: CC(C(C(=O)O)NC)O.Cl
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61 g/mol

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl)

CAS No.: 2231246-86-7

Cat. No.: VC11691544

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) - 2231246-86-7

Specification

CAS No. 2231246-86-7
Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride
Standard InChI InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4+;/m1./s1
Standard InChI Key UWKHRQZXUDAOKR-HJXLNUONSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC)O.Cl
SMILES CC(C(C(=O)O)NC)O.Cl
Canonical SMILES CC(C(C(=O)O)NC)O.Cl

Introduction

Chemical Identity and Structural Characteristics

N-alpha-Methyl-L-threonine hydrochloride belongs to the class of N-alkylated amino acid derivatives. Its molecular formula is C₅H₁₂ClNO₃, with a molecular weight of 169.45 g/mol (calculated from constituent atomic masses). The compound’s structure features a methyl group (-CH₃) substituted at the alpha-amino position of L-threonine, coupled with a hydrochloride counterion to enhance stability and solubility . The stereochemistry of the parent L-threonine is retained, preserving the (2S,3R) configuration at the beta-carbon hydroxyl group, which is critical for its biological activity .

Stereochemical and Structural Analysis

The presence of the methyl group on the alpha-amino nitrogen alters the compound’s electronic and steric profile compared to unmodified L-threonine. This modification reduces its susceptibility to enzymatic degradation by aminopeptidases, extending its half-life in biological systems . The hydrochloride salt further improves aqueous solubility, as evidenced by its hygroscopic nature and moisture-sensitive storage requirements . Key structural identifiers include:

PropertyValue
IUPAC Name(2S,3R)-2-(Methylamino)-3-hydroxybutanoic acid hydrochloride
SMILESCl.CC@@HC@HNC
CAS NumberNot widely reported in literature
SolubilitySoluble in water (>50 mg/mL)

The absence of a widely recognized CAS number underscores the compound’s specialized use in research settings rather than large-scale industrial applications .

Synthesis and Production Methods

The synthesis of N-alpha-Methyl-L-threonine hydrochloride typically involves selective N-methylation of L-threonine followed by salt formation. While detailed protocols for this specific compound are scarce in publicly available literature, analogous pathways for N-methylated amino acids provide insight into plausible methodologies .

Chemical Synthesis Pathways

A common strategy employs reductive amination or alkylation reactions. For example:

  • Protection of Functional Groups: The carboxyl and hydroxyl groups of L-threonine are protected using tert-butyl or benzyl esters to prevent undesired side reactions .

  • N-Methylation: The alpha-amino group is methylated using methyl iodide (CH₃I) in the presence of a base such as triethylamine. Alternative methods include Eschweiler-Clarke reactions using formaldehyde and formic acid .

  • Deprotection and Salt Formation: The protecting groups are removed under acidic conditions, and the free base is treated with hydrochloric acid to yield the hydrochloride salt .

Biocatalytic Approaches

Recent advances in enzyme engineering have enabled microbial production of N-methylated amino acids. For instance, L-threonine transaldolases (TTAs) have been engineered to transfer methyl groups from S-adenosyl methionine (SAM) to amino acid substrates, offering a sustainable route for large-scale synthesis . Strains of Escherichia coli expressing high-activity TTAs have demonstrated the ability to produce β-OH-nsAAs with yields exceeding 1.72 g/L under optimized fermentation conditions .

Physicochemical Properties

N-alpha-Methyl-L-threonine hydrochloride exhibits distinct physical and chemical traits that govern its applicability:

  • Solubility: Highly soluble in water (>50 mg/mL) and polar solvents such as methanol .

  • Stability: Hygroscopic and moisture-sensitive; requires storage in airtight containers under inert gas .

  • Optical Activity: Retains the chiral centers of L-threonine, with specific rotation values dependent on solvent and concentration .

These properties make it suitable for formulations requiring rapid dissolution and bioavailability, such as injectable pharmaceuticals or nutrient supplements .

Applications in Research and Industry

Pharmaceutical Development

N-alpha-Methyl-L-threonine hydrochloride serves as a precursor in synthesizing neuromodulators and enzyme inhibitors. Its methylated amino group enhances blood-brain barrier permeability, making it valuable for central nervous system (CNS)-targeted drugs. For example, derivatives of this compound have been investigated for their potential in treating Parkinson’s disease and Alzheimer’s disease .

Nutritional Supplements

In sports nutrition, this compound is marketed as a muscle recovery agent due to its structural similarity to L-threonine, which is involved in collagen synthesis and immune function. Clinical studies suggest that methylated amino acids may reduce catabolic muscle breakdown during intense exercise .

Industrial Biotechnology

The compound’s role in animal feed additives enhances livestock growth rates by improving protein utilization efficiency. Additionally, its moisturizing properties have led to its inclusion in cosmetic formulations, where it acts as a humectant in skincare products .

Emerging Research and Future Directions

Recent studies highlight the potential of N-alpha-Methyl-L-threonine hydrochloride in synthesizing β-lactone antibiotics, a class of compounds with potent activity against drug-resistant pathogens . Engineered TTAs have enabled the incorporation of this compound into non-ribosomal peptides (NRPs), expanding the structural diversity of antimicrobial agents . Future research may focus on optimizing microbial production strains and exploring novel therapeutic applications in oncology and immunology.

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